

Synthesis and characterization of 1-Aminopyrrolidin-2-one hydrochloride

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Compound of Interest

Compound Name: 1-Aminopyrrolidin-2-one
hydrochloride

Cat. No.: B154742

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An In-depth Technical Guide to the Synthesis and Characterization of **1-Aminopyrrolidin-2-one Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Aminopyrrolidin-2-one hydrochloride** (CAS No: 20386-22-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its preparation, purification, and subsequent analysis. Key physicochemical and spectroscopic data are systematically presented in tabular format to facilitate interpretation and comparison. Furthermore, a logical workflow for the synthesis and characterization process is visualized using Graphviz to provide a clear, step-by-step overview for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

1-Aminopyrrolidin-2-one hydrochloride is a white to off-white crystalline solid.^[1] It is soluble in polar solvents such as water.^[1] The key quantitative properties of this compound are summarized in the table below.

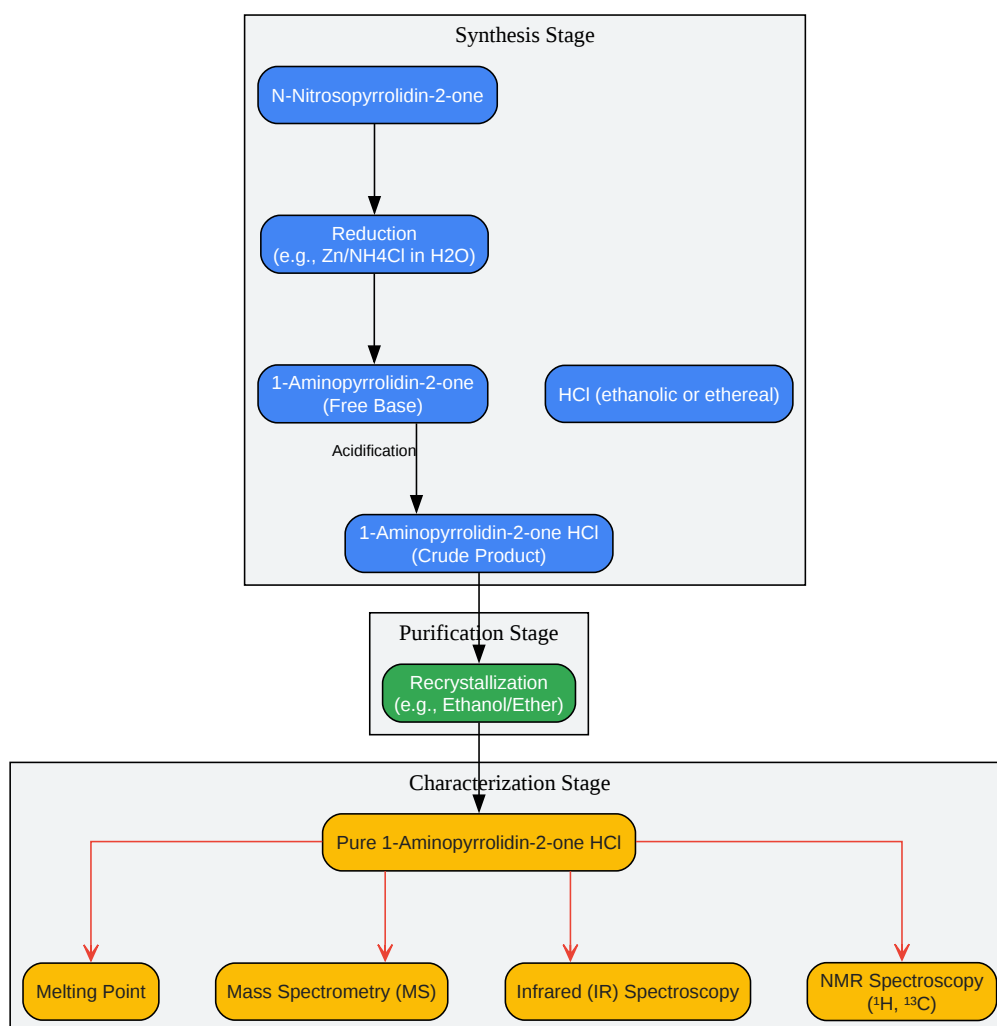
Property	Value	Reference
CAS Number	20386-22-5	[2]
Molecular Formula	C ₄ H ₉ CIN ₂ O	[3][4]
Molecular Weight	136.58 g/mol	[3][4]
Melting Point	91.1 °C	[3]
Boiling Point	91.1 °C (Predicted)	[3]
Appearance	White or off-white solid	[1]

Synthesis Protocol

The synthesis of **1-Aminopyrrolidin-2-one hydrochloride** is typically achieved through a two-step process: first, the synthesis of the free base, 1-Aminopyrrolidin-2-one, followed by its conversion to the hydrochloride salt. A common method for creating the N-amino group is the reduction of the corresponding N-nitroso precursor.

Synthesis and Characterization Workflow

The overall workflow from starting materials to the fully characterized final product is outlined in the diagram below.



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Caption: Workflow for Synthesis and Characterization.

Experimental Protocol

Step 1: Synthesis of 1-Aminopyrrolidin-2-one (Free Base)

This procedure is adapted from a general method for the synthesis of N-amino aza-aliphatic cyclic compounds.[5]

- A solution of N-Nitrosopyrrolidin-2-one (1.0 mol) in water (250 mL) is placed into a 1-L autoclave.
- Ammonium chloride (NH₄Cl, 5.35 g, 0.1 mol) is added to the solution.[5]

- The mixture is heated to 35°C with stirring.[5]
- Zinc powder (163 g, 2.5 mol) is added in portions over approximately 1 hour to maintain the reaction temperature at 35°C.[5]
- After the complete addition of zinc, the reaction mixture is stirred for an additional 30 minutes at 35°C.[5]
- The reaction progress can be monitored by Gas Chromatography (GC).
- Upon completion, the resulting zinc carbonate is filtered off and washed with water (150 mL). [5]
- The water from the filtrate is removed under reduced pressure.
- The crude 1-Aminopyrrolidin-2-one is then purified by vacuum distillation to yield the pure free base.[5]

Step 2: Formation of **1-Aminopyrrolidin-2-one Hydrochloride**

- The purified 1-Aminopyrrolidin-2-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).
- The solution is cooled in an ice bath.
- A solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl or ethereal HCl) is added dropwise with stirring until precipitation is complete.
- The resulting white precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield **1-Aminopyrrolidin-2-one hydrochloride**.

Characterization Data

The structural confirmation of the synthesized **1-Aminopyrrolidin-2-one hydrochloride** is performed using various spectroscopic techniques.[6] While specific, published spectra for this exact hydrochloride salt are not readily available, the expected characteristic data based on its structure and data from the free base or similar compounds are summarized below.

Technique	Expected Observations
^1H NMR	Signals corresponding to the three distinct methylene ($-\text{CH}_2$) groups of the pyrrolidinone ring, typically in the range of 1.5-4.0 ppm. A broad signal for the amine protons ($-\text{NH}_3^+$).
^{13}C NMR	A signal for the carbonyl carbon ($\text{C}=\text{O}$) of the lactam at ~ 175 ppm. Signals for the three methylene carbons of the ring.
IR Spectroscopy	A strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretch of the lactam ring (~ 1680 - 1700 cm^{-1}). Broad absorption for the N-H stretches of the ammonium salt (~ 3000 - 3300 cm^{-1}). C-H stretching bands. An IR spectrum for the free base, 1-amino pyrrolidine-2-one, is available for comparison. [7]
Mass Spectrometry (ESI-MS)	The positive ion mode should show a peak corresponding to the protonated free base $[\text{M}+\text{H}]^+$. For $\text{C}_4\text{H}_8\text{N}_2\text{O}$, the expected m/z would be approximately 101.07. The molecular ion for 2-pyrrolidinone itself is observed at m/z 86. [8]

Methodologies for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent, such as D_2O or $\text{DMSO}-d_6$. Chemical shifts are reported in parts per million (ppm) relative to a standard.
- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer, often utilizing an Attenuated Total Reflectance (ATR) accessory for solid samples.[\[9\]](#) This allows for the identification of key functional groups.
- Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound.[\[6\]](#) The analysis provides a mass-to-

charge ratio (m/z) that helps confirm the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[6]

- **Melting Point Determination:** The melting point is measured using a standard melting point apparatus to assess the purity of the final product.

Safety and Handling

Based on data for similar compounds like 4-Aminopyrrolidin-2-one hydrochloride, this substance should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of **1-Aminopyrrolidin-2-one hydrochloride**. The outlined protocols and expected analytical data serve as a valuable resource for chemists and researchers. The successful synthesis and thorough characterization using the described spectrometric methods are crucial for ensuring the identity, purity, and quality of the compound for its applications in research and development.

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